molecular formula C23H32N2OS B11298245 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](4-butylcyclohexyl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](4-butylcyclohexyl)methanone

Cat. No.: B11298245
M. Wt: 384.6 g/mol
InChI Key: QPKHMYHHRWWCHD-UHFFFAOYSA-N
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Description

2-[1-(4-BUTYLCYCLOHEXANECARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a butylcyclohexane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-BUTYLCYCLOHEXANECARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzothiazole moiety. The butylcyclohexane group is then attached through a series of substitution reactions. Key reagents often include halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-BUTYLCYCLOHEXANECARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, organometallic reagents, and strong acids or bases. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

2-[1-(4-BUTYLCYCLOHEXANECARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-BUTYLCYCLOHEXANECARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-BUTYLCYCLOHEXANECARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is unique due to its combination of a piperidine ring, a benzothiazole moiety, and a butylcyclohexane group.

Properties

Molecular Formula

C23H32N2OS

Molecular Weight

384.6 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-butylcyclohexyl)methanone

InChI

InChI=1S/C23H32N2OS/c1-2-3-6-17-9-11-19(12-10-17)23(26)25-15-13-18(14-16-25)22-24-20-7-4-5-8-21(20)27-22/h4-5,7-8,17-19H,2-3,6,9-16H2,1H3

InChI Key

QPKHMYHHRWWCHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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